N-(2-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
Description
N-(2-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based glyoxylamide derivative characterized by a 2-ethylphenyl group at the N-terminus and a morpholino-2-oxoethyl substituent on the indole nitrogen. The morpholino moiety enhances solubility and modulates pharmacokinetic properties, while the 2-ethylphenyl group may influence receptor binding specificity .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-2-17-7-3-5-9-20(17)25-24(30)23(29)19-15-27(21-10-6-4-8-18(19)21)16-22(28)26-11-13-31-14-12-26/h3-10,15H,2,11-14,16H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHXVQFKEUSPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indole moiety : Known for various biological activities.
- Morpholino group : Enhances solubility and bioavailability.
- Acetamide functionality : Often associated with pharmacological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent antiproliferative effects against various cancer cell lines, including HeLa and MCF-7, with IC50 values as low as 0.34 μM . The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through inhibition of tubulin polymerization .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses moderate activity against a range of bacterial strains, indicating potential use as an antimicrobial agent. The presence of the morpholino group is believed to enhance this activity by improving membrane permeability .
Anti-inflammatory Effects
In vivo studies have shown that related compounds can significantly reduce inflammation markers, such as IL-1β and TNF-α, in animal models . These findings suggest that this compound may be effective in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression at critical checkpoints.
- Anti-inflammatory Pathways : Modulation of cytokine release and inflammatory mediators.
Study 1: Anticancer Evaluation
A recent study evaluated a series of indole derivatives for their anticancer properties. Among these, a derivative similar to this compound showed significant growth inhibition in HeLa cells with an IC50 value of 0.52 μM .
Study 2: Anti-inflammatory Assessment
In an animal model of inflammation, treatment with a related compound resulted in a significant reduction in paw edema and cytokine levels compared to control groups. The compound's efficacy was comparable to that of dexamethasone, a standard anti-inflammatory medication .
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that compounds with indole structures often exhibit anticancer properties. N-(2-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may act by inhibiting specific pathways involved in tumor growth and proliferation. For instance, studies have shown that similar indole derivatives can modulate the activity of protein kinases and other enzymes critical for cancer cell survival.
Neuropharmacological Effects :
The compound's morpholine component suggests potential applications in neuropharmacology. Morpholine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary data suggest that this compound could influence serotonin receptors or other neurochemical pathways, warranting further investigation into its efficacy as an antidepressant or anxiolytic agent .
Neuroprotective Properties
Emerging research highlights the role of indole derivatives in neuroprotection. Compounds similar to this compound have demonstrated the ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells. This property is crucial for developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several case studies provide insights into the therapeutic potential of indole-based compounds:
- Indole Derivatives in Cancer Therapy : A study published in the Journal of Medicinal Chemistry reported on a series of indole derivatives that exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
| Study | Compound | Cell Line | IC50 (µM) |
|---|---|---|---|
| 1 | Indole A | A549 | 5.4 |
| 2 | Indole B | MCF7 | 3.8 |
- Neuroprotective Effects : In a recent investigation, a morpholine-containing indole compound was shown to protect neuronal cells from oxidative damage induced by amyloid-beta peptides, suggesting a mechanism that could be relevant for Alzheimer's disease treatment .
| Study | Compound | Model | Outcome |
|---|---|---|---|
| 1 | Morpholine-Indole | SH-SY5Y Cells | Reduced ROS levels by 30% |
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several analogs (Table 1):
Key Structural Differences :
- Substituent Position: The target compound’s morpholino-2-oxoethyl chain on indole N distinguishes it from analogs with alkyl (e.g., 3-bromopropyl in ) or benzyl (e.g., D-24851 in ) groups.
- Terminal Groups : The 2-ethylphenyl terminus contrasts with pyridinyl (D-24851), propyl (compound 2e), or nitro-substituted aryl groups (), impacting lipophilicity and target selectivity.
Anticancer Activity :
- The target compound’s morpholino group may enhance blood-brain barrier penetration compared to adamantane-substituted analogs (e.g., compounds in , IC₅₀ = 1.2–4.8 µM against Hela cells).
- Compound 2e () showed superior MDM2-p53 binding (docking score: −12.3 kcal/mol) due to its chloroaryl substitution, while the target compound’s ethylphenyl group may favor interactions with hydrophobic kinase pockets.
- D-24851 () demonstrated curative in vivo antitumor activity (Yoshida sarcoma model) and efficacy against multidrug-resistant cells, attributed to its unique microtubule-binding mechanism.
Antimicrobial Activity :
- The target compound’s indole-oxoacetamide core aligns with 8,9-dihydrocoscinamide B (), which inhibited S. aureus (MIC = 8 µg/mL) and A. baumannii (MIC = 16 µg/mL).
- Nitrophenyl-substituted analogs () exhibited enhanced Gram-negative activity, suggesting terminal electron-withdrawing groups improve membrane penetration.
Pharmacokinetic and Toxicity Profiles
- The morpholino group in the target compound reduces neurotoxicity risks compared to vinca alkaloids (e.g., vincristine), as observed in D-24851 ().
- Adamantane-substituted analogs () show higher metabolic stability but lower aqueous solubility than morpholino derivatives.
Q & A
(Basic) What are the optimal synthetic routes for N-(2-ethylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A common strategy includes:
- Step 1: Alkylation of the indole nitrogen using 2-morpholino-2-oxoethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the morpholino-oxoethyl group .
- Step 2: Coupling the modified indole with 2-oxoacetamide via acylation. This may require activating agents like HATU or DCC in anhydrous dichloromethane (DCM) .
- Step 3: Introducing the 2-ethylphenyl group through nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group .
Characterization of Intermediates:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and functional group integrity. For example, the indole C3 proton typically resonates at δ 7.2–7.8 ppm, while the morpholino carbonyl appears at ~170 ppm in 13C NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and intermediate purity .
- Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .
(Basic) Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Essential for structural confirmation. Key signals include:
- Indole aromatic protons (δ 6.8–8.0 ppm, multiplet).
- Morpholino ring protons (δ 3.4–3.7 ppm, multiplet).
- Acetamide carbonyl at ~168–170 ppm in 13C NMR .
- Infrared (IR) Spectroscopy: Confirms carbonyl groups (C=O stretch at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using a C18 column (e.g., 95:5 MeOH:H2O mobile phase; retention time compared to standards) .
- X-ray Crystallography: Resolves ambiguous stereochemistry or regiochemistry, particularly for crystalline intermediates .
(Advanced) How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Substituent Variation: Systematically modify:
- Biological Assays:
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes and guides rational design .
(Advanced) What strategies are recommended for resolving contradictory data in the biological activity profiles of similar indole-acetamide derivatives?
Methodological Answer:
- Orthogonal Assays: Cross-validate results using independent methods. For example, if a compound shows cytotoxicity in MTT but not in apoptosis assays, confirm via flow cytometry (Annexin V/PI staining) .
- Purity Verification: Re-test compounds after rigorous purification (e.g., prep-HPLC) to exclude off-target effects from impurities .
- Pharmacokinetic (PK) Analysis: Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to determine if discrepancies arise from bioavailability issues .
- Data Normalization: Use standardized controls (e.g., DMSO vehicle) and replicate experiments across multiple cell lines or enzymatic preparations to mitigate batch variability .
(Advanced) How can reaction conditions be optimized to improve yield and scalability for this compound?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for acylation steps versus non-polar solvents (toluene) for coupling reactions. DMF often enhances reactivity but may require post-reaction dialysis .
- Catalyst Optimization: Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for amination steps. Ligands like XPhos improve coupling efficiency .
- Temperature Control: Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 24 hours conventional) .
- Workflow Integration: Employ continuous-flow systems for hazardous intermediates (e.g., bromoacetyl derivatives) to enhance safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
